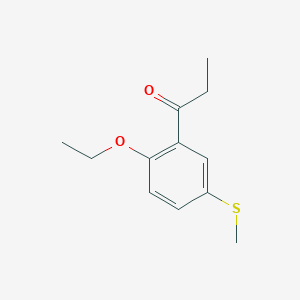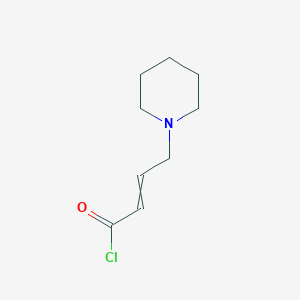![molecular formula C27H20N2O4S B14077883 2-(6-Ethoxy-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077883.png)
2-(6-Ethoxy-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Ethoxy-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Ethoxy-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials often include 6-ethoxy-1,3-benzothiazole and various substituted aromatic compounds. The synthesis may involve:
Condensation Reactions: Combining the benzothiazole derivative with other aromatic compounds under acidic or basic conditions.
Cyclization Reactions: Formation of the chromeno[2,3-c]pyrrole core through intramolecular cyclization.
Functional Group Modifications: Introduction of the ethoxy and methyl groups through alkylation or other substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.
Scalability: Adapting the synthesis to large-scale production while maintaining efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
2-(6-Ethoxy-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens, alkyl halides, or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
2-(6-Ethoxy-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its aromatic and heterocyclic components may contribute to the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules, facilitating the study of reaction mechanisms and synthetic pathways.
作用機序
The mechanism of action of 2-(6-Ethoxy-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Pathway Modulation: The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(2-furyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar in structure but with a furyl group instead of a phenyl group.
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide: Contains a thioether linkage and a methoxyphenyl group.
Ethyl (6-Ethoxy-1,3-benzothiazol-2-yl)aminoacetate: Features an ethyl ester and an amino group.
Uniqueness
2-(6-Ethoxy-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of functional groups and the specific arrangement of its aromatic and heterocyclic components
特性
分子式 |
C27H20N2O4S |
|---|---|
分子量 |
468.5 g/mol |
IUPAC名 |
2-(6-ethoxy-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H20N2O4S/c1-3-32-17-10-11-19-21(14-17)34-27(28-19)29-23(16-7-5-4-6-8-16)22-24(30)18-13-15(2)9-12-20(18)33-25(22)26(29)31/h4-14,23H,3H2,1-2H3 |
InChIキー |
FRYPISHZUQAGAQ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(C4=C(C3=O)OC5=C(C4=O)C=C(C=C5)C)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


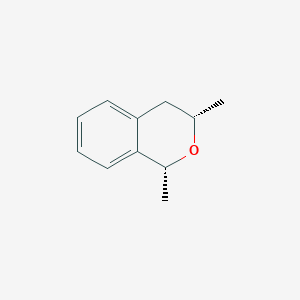
![(4S)-4-[(3,6-diiodocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14077817.png)
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(5-methylfuran-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077818.png)
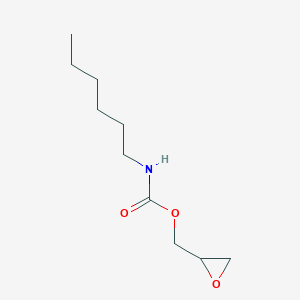
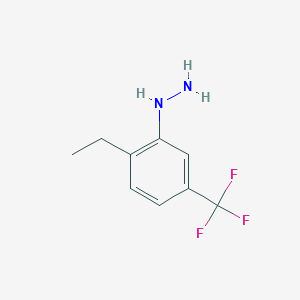
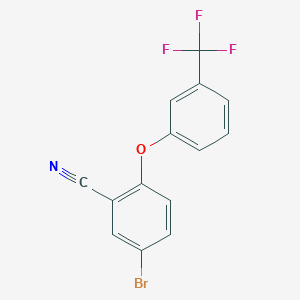
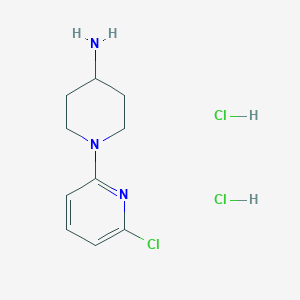
![[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;iodide](/img/structure/B14077855.png)

![N-[2-(Benzoyloxy)ethyl]-N,N-dimethyltetradecan-1-aminium bromide](/img/structure/B14077871.png)


